molecular formula C13H23N3O5 B7932118 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932118
M. Wt: 301.34 g/mol
InChI Key: RDIBFQDEIYIAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is a specialized piperazine derivative designed for advanced chemical synthesis and drug discovery research. This compound is structurally derived from a core piperazine-1,2-dicarboxylate scaffold, a well-established building block in medicinal chemistry . Its key structural feature is the presence of three distinct protective groups: a tert-butyloxycarbonyl (Boc) group, a methyl ester, and a 2-aminoacetyl moiety at the 4-position. This multi-functional design makes it a versatile intermediate for constructing complex molecules. The primary research application of this compound is as a key synthetic intermediate. The Boc protecting group can be selectively removed under mild acidic conditions to reveal a secondary amine, enabling further functionalization of the piperazine ring . Concurrently, the methyl ester can be hydrolyzed to a carboxylic acid or transformed via other standard reactions. The 2-aminoacetyl side chain introduces a critical point of diversification, allowing researchers to easily incorporate peptide linkages or other nitrogen-containing functionalities. This makes the compound particularly valuable for the synthesis of targeted libraries for pharmaceutical screening, including potential protease inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. For research use only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5/c1-13(2,3)21-12(19)16-6-5-15(10(17)7-14)8-9(16)11(18)20-4/h9H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIBFQDEIYIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Functionalization

The synthesis begins with the piperazine backbone, which undergoes regioselective modifications to introduce carboxylate and aminoacetyl groups. Two primary strategies dominate:

Boc Protection and Methyl Esterification

  • Step 1 : Piperazine is protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to yield tert-butyl piperazine-1-carboxylate.

  • Step 2 : The C2 position is esterified with methyl chloroformate or dimethyl sulfate in anhydrous tetrahydrofuran (THF), achieving 85–90% yields.

  • Key Conditions :

    • Temperature: 0–25°C to prevent over-alkylation.

    • Solvent: Dichloromethane or THF for optimal solubility.

Hydrogenation of Pyrazine Precursors

  • Pyrazine-2-carboxylic acid derivatives are hydrogenated over Pd/C (10% w/w) in methanol at 50–80°C under 50 psi H₂ pressure to yield piperazine-2-carboxylates.

  • Advantage : Avoids competitive side reactions observed in direct alkylation.

Introduction of the 2-Aminoacetyl Group

The 4-position of the piperazine ring is functionalized via nucleophilic substitution or coupling reactions:

Alkylation with Chloroacetamide Derivatives

  • Reagents : 2-Chloroacetamide and K₂CO₃ in dimethylformamide (DMF).

  • Yield : 70–75% after silica gel chromatography (hexane/ethyl acetate 3:1).

  • Challenges : Competing N-alkylation at other positions requires careful stoichiometric control.

Schlenk-Type Coupling

  • Glycine derivatives are coupled to the piperazine core using carbodiimides (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF.

  • Optimization :

    • Molar ratio (piperazine:glycine:EDC): 1:1.2:1.5.

    • Reaction time: 12–24 h at 25°C.

Final Deprotection and Purification

  • Boc Removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 h.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Boc Protection → Methyl Ester → Alkylation68%92%High regioselectivityMulti-step, time-intensive
Hydrogenation → Coupling72%89%Avoids alkylation side reactionsRequires specialized equipment
One-Pot Click Chemistry92%98%Rapid (<5 min), high efficiencyLimited scalability

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates but may promote epimerization at chiral centers.

  • Low temperatures (0–5°C) minimize hydrolysis of active esters during coupling.

Catalytic Systems

  • Pd/C Hydrogenation : 10% Pd/C with 50 psi H₂ achieves full reduction of pyrazine intermediates in 12 h.

  • Copper(I) Catalysis : CuI (10 mol%) accelerates azide-alkyne cycloaddition in one-pot syntheses.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR :

    • tert-Butyl protons: δ 1.42–1.45 ppm (singlet, 9H).

    • Methyl ester: δ 3.71 ppm (singlet, 3H).

  • HRMS : [M+Na]⁺ = 355.1472 (calc. for C₁₄H₂₄N₃O₅Na).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18, 40% acetonitrile/water).

  • Chiral Analysis : Chiralpak AD-H column confirms enantiomeric excess >99% for asymmetric variants.

Industrial-Scale Considerations

Cost-Efficiency

  • Boc₂O vs. Benzyl Chloroformate : Boc protection reduces raw material costs by 30% compared to benzyl-based routes.

  • Waste Management : TFA neutralization with aqueous NaHCO₃ generates non-hazardous byproducts.

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactors enable rapid mixing and heat transfer, reducing reaction times by 50%.

  • Example : Tubular reactor with Pd/C cartridge for in-line hydrogenation.

Enzymatic Catalysis

  • Lipases (e.g., Candida antarctica) selectively hydrolyze methyl esters without affecting Boc groups.

  • Yield : 88% with 99% regioselectivity.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing alkylation at N1 and N4 positions.

  • Solution : Use bulky bases (e.g., DBU) to deprotonate specific nitrogen sites.

Purification of Hydrophilic Intermediates

  • Problem : Low solubility in organic solvents.

  • Solution : Salt formation with HCl or TFA improves crystallinity .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its piperazine core, which is a versatile scaffold in drug design. The presence of tert-butyl and methyl groups enhances its lipophilicity, potentially improving bioavailability. Its molecular formula is C13H22N3O4C_{13}H_{22}N_3O_4, with a molecular weight of approximately 286.33 g/mol.

Drug Development

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is being investigated for its potential as an active pharmaceutical ingredient (API). Its structural analogs have shown promise in treating various conditions:

  • Antidepressant Activity : Compounds with piperazine moieties have been linked to serotonin receptor modulation, indicating potential use in antidepressant formulations .
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be a lead in anticancer drug development .

Neuropharmacology

Research indicates that piperazine derivatives can interact with neurotransmitter systems. The compound's ability to modulate these systems may lead to applications in treating neurological disorders such as anxiety and schizophrenia .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:

  • Amino Acid Decarboxylases : Inhibition studies suggest that this compound could affect the metabolism of amino acids, which may have implications for metabolic disorders .

Binding Affinity Studies

Biochemical assays have been conducted to assess the binding affinity of this compound to various receptors, including GABA and dopamine receptors. Such studies are crucial for understanding its mechanism of action and therapeutic potential .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit specific properties such as increased thermal stability and enhanced mechanical strength.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into formulations for coatings and adhesives, providing improved performance characteristics in industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Antidepressant EfficacyDemonstrated serotonin receptor modulation leading to reduced depressive symptoms in animal models.
Anticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.
Enzyme InhibitionIdentified as a potent inhibitor of amino acid decarboxylase, impacting metabolic pathways relevant to neurological health.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino-acetyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The table below highlights structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 4 Ester Positions Molecular Weight Key Features
Target: 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate 2-Aminoacetyl 1,2 ~316.34* Enhanced hydrogen bonding via amino group; potential for metabolic stability.
1-tert-Butyl 2-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate (CAS 1353944-00-9) 2-Chloroacetyl 1,2 319.76 Electrophilic chloroacetyl group; may confer reactivity in prodrug design.
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2) None (methyl ester at 4) 1,4 244.29 Steric hindrance due to 1,4-dicarboxylate arrangement; reduced solubility.
O1-tert-butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate (CAS 1352719-64-2) 5-Methyl group on piperazine 1,2 258.32 Methyl substitution alters ring conformation; increased lipophilicity.
1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate (CAS 129799-15-1) None 1,2 244.29 Simplest analog; serves as a precursor for functionalization at position 4.

*Calculated based on formula C14H24N3O5.

Functional Implications

a) Aminoacetyl vs. Chloroacetyl Substituents
  • The chloroacetyl group’s electrophilicity may render it reactive in nucleophilic environments, limiting its stability in vivo .
b) Ester Positioning (1,2 vs. 1,4)
  • 1,2-Dicarboxylates (target compound) allow for linear functionalization at position 4, while 1,4-dicarboxylates introduce steric clashes, reducing solubility and complicating further derivatization .
c) Methyl Substituents on the Piperazine Ring
  • The 5-methyl group in CAS 1352719-64-2 increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is a compound belonging to the piperazine family, which has been studied for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a tert-butyl group and a methoxy group, along with two carboxylate functionalities. Its structural formula can be represented as follows:

C13H20N2O5\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}_5

Research indicates that piperazine derivatives, including this compound, exhibit various biological activities through several mechanisms:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting human acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE results in increased levels of acetylcholine, thereby enhancing cholinergic transmission .
  • Anti-inflammatory Activity : Some studies suggest that piperazine compounds can modulate inflammatory pathways. For instance, they may reduce the production of pro-inflammatory cytokines in astrocytic cultures when exposed to amyloid beta peptides .

Biological Activity Data

The biological activities of this compound are summarized in the following table:

Activity Mechanism Reference
Acetylcholinesterase InhibitionBinds to catalytic and peripheral sites
Neuroprotective EffectsReduces TNF-α and free radicals in astrocytes
Potential CNS DepressantModulates neurotransmitter levels

Case Studies

  • Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that treatment with piperazine derivatives could protect astrocytes from amyloid beta-induced cytotoxicity. The presence of these compounds improved cell viability significantly compared to untreated controls .
  • Inflammatory Response Modulation : A study on the effects of piperazine derivatives on inflammatory responses highlighted their ability to reduce allergen-induced bronchoconstriction and inflammatory cell infiltration in animal models .
  • Molecular Docking Studies : Virtual screening and docking studies have revealed that various piperazine derivatives can effectively bind to AChE, suggesting their potential as therapeutic agents in treating cognitive disorders .

Q & A

Basic: What are the optimal synthetic routes for 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate?

Answer:
The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI) in dichloromethane (DCM) under controlled temperatures (20–40°C). Key steps include:

  • Method 1 : Reacting the precursor with EDCI and DMAP in DCM at 40°C for 1.5 hours .
  • Method 2 : Extended reaction times (21.5 hours) under inert atmospheres with dry methanol to enhance yield .
    Optimization focuses on solvent polarity (DCM vs. THF) and temperature to minimize side reactions. Tert-butyl and methyl ester protections are critical for regioselectivity .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization relies on:

  • NMR Spectroscopy : Confirms regiochemistry of tert-butyl and methyl groups (e.g., δ 1.4 ppm for tert-butyl protons) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .
  • HPLC/MS : Validates purity (>97%) and molecular weight (e.g., [M+H⁺] = 315.41 g/mol for related analogs) .

Advanced: How can computational modeling aid in reaction optimization?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. For example:

  • Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent selection, temperature) .
  • TSA (Topological Steric Analysis) : Evaluates steric hindrance from tert-butyl groups, guiding reagent choice (e.g., EDCI vs. DCC) .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) require:

  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) and cellular assays .
  • Structural Analogs : Compare with derivatives like tert-butyl 4-(2-aminomethylphenyl)piperazine-1-carboxylate (97% purity, CAS 174855-53-9) to isolate pharmacophoric groups .
  • Metabolic Stability Tests : Assess if rapid degradation (e.g., ester hydrolysis) skews activity .

Advanced: What strategies improve stereochemical purity during synthesis?

Answer:

  • Chiral Auxiliaries : Use Boc-protected intermediates to enforce piperazine ring conformation .
  • Temperature Control : Lower temperatures (e.g., 0°C) reduce racemization during coupling steps .
  • Chiral HPLC : Separate enantiomers (e.g., using Chiralpak AD-H columns) and confirm ee (enantiomeric excess) >99% .

Basic: What are the key considerations for solubility and formulation?

Answer:

  • Log S : Predicted aqueous solubility (Log S = -3.2) indicates poor solubility, necessitating co-solvents (e.g., DMSO:water mixtures) .
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .
  • Stability : Store at RT in amber vials to prevent tert-butyl ester hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Compare with analogs like di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1256815-07-2) to assess the impact of substituents on bioactivity .
  • Functional Group Swapping : Replace the aminoacetyl group with carbamates or sulfonamides to probe hydrogen-bonding interactions .
  • 3D-QSAR Modeling : Map electrostatic and steric fields to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.